(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
Description
The compound (2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a thiazole-based enone derivative with a conjugated system. Its molecular formula is C₁₉H₁₅ClN₂OS, and it features:
- A 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a propenone chain.
- An (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) with a 4-methylphenylamino substituent at the β-position.
Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-13-2-8-16(9-3-13)21-11-10-17(23)18-12-22-19(24-18)14-4-6-15(20)7-5-14/h2-12,21H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODXYHUQKHJPIM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated phenyl compound with a thioamide under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with a methylaniline derivative through a condensation reaction, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Final Product Formation: The final step involves the formation of the (E)-configuration of the compound through a Wittig or Horner-Wadsworth-Emmons reaction, which ensures the correct geometric isomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
1.1. Thiazole Core Formation
The 2-(4-chlorophenyl)-1,3-thiazol-5-yl moiety is typically synthesized via Hantzsch thiazole synthesis :
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Reactants : α-Halogenated ketones (e.g., 2-bromoacetophenone derivatives) and thioamides (e.g., thiourea derivatives).
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Conditions : Reflux in ethanol or acetic acid with catalytic HCl.
1.2. Chalcone Formation (α,β-Unsaturated Ketone)
The prop-2-en-1-one bridge is formed via Claisen-Schmidt condensation :
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Reactants : Thiazole ketone intermediate and 4-methylbenzaldehyde.
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Conditions : Base (KOH/NaOH) in ethanol, reflux (60–80°C).
1.3. Amination at the β-Position
The (4-methylphenyl)amino group is introduced via Michael addition :
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Reactants : Chalcone intermediate and 4-methylaniline.
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Conditions : Ethanol or DCM, room temperature, with piperidine as a catalyst .
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Mechanism : Nucleophilic attack of the amine on the α,β-unsaturated ketone, followed by dehydration .
Reaction Optimization and Byproducts
Key parameters influencing reaction efficiency:
Common Byproducts :
3.1. Thiazole Ring
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Electrophilic Substitution : The 5-position is activated for further substitution due to electron-withdrawing effects of the chlorophenyl group .
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Coordination Chemistry : The nitrogen atom can act as a ligand for metal ions (e.g., Pd in cross-coupling reactions) .
3.2. α,β-Unsaturated Ketone
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Nucleophilic Additions : Reactive toward amines, thiols, and Grignard reagents .
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Photochemical Reactions : Susceptible to [2+2] cycloaddition under UV light .
3.3. Aromatic Amino Group
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Acetylation : Reacts with acetyl chloride to form amide derivatives .
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Oxidation : Forms nitroso or nitro derivatives under strong oxidizing conditions .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C (DSC data for analogs) .
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pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media .
Comparative Reactivity of Analogues
Data from chalcone-thiazole hybrids with varying substituents :
| Compound Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 4-Chlorophenyl (target compound) | 1.2 × 10⁻³ | 78 |
| 4-Nitrophenyl | 2.5 × 10⁻³ | 65 |
| 4-Methoxyphenyl | 0.8 × 10⁻³ | 82 |
Key Trends :
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds containing thiazole and chalcone moieties exhibit potent antibacterial activities. A study by Khedher et al. (2023) demonstrated that derivatives of thiazole-chalcone hybrids showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antitubercular Activity
Compounds similar to (2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one have also been reported to possess antitubercular properties. In vitro studies revealed that these compounds inhibit the growth of Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant tuberculosis strains .
Anticancer Potential
The anticancer potential of this compound has been explored in various studies. For instance, a molecular dynamics simulation study highlighted that thiazole-based chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . The compound's ability to inhibit tumor growth in xenograft models has also been documented, suggesting its potential as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the thiazole ring is critical for its biological activity, while modifications on the phenyl rings can enhance potency and selectivity against target pathogens or cancer cells .
Case Study 1: Antibacterial Activity Assessment
In a recent study published in the Journal of Antibiotics, researchers synthesized several derivatives based on the chalcone structure and tested them against a panel of bacterial strains. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to traditional antibiotics, highlighting its potential for development as a new antibacterial agent .
Case Study 2: Anticancer Mechanism Elucidation
A study conducted by Zhang et al. (2024) investigated the anticancer mechanisms of thiazole-chalcone hybrids, including our compound of interest. The findings indicated that these compounds significantly inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of (2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Three structurally related compounds are compared below:
Key Observations :
Thiazole Substitution: The target compound and Analogue 1 share a 2-(4-chlorophenyl)thiazole core, while Analogue 2 has a 2-phenyl-4-methylthiazole group.
Amino Group Variation: The target compound’s 4-methylphenylamino group provides moderate electron-donating and lipophilic properties. Analogue 1’s dimethylamino group is smaller and more basic, which may alter solubility and hydrogen-bonding capacity. Analogue 2’s 4-methoxyanilino substituent introduces stronger electron-donating effects and polarity due to the methoxy group .
Analogue 2’s methoxy group increases polarity, possibly enhancing water solubility but reducing membrane permeability.
Research Findings and Implications
Physicochemical Properties :
| Property | Target Compound | Analogue 1 | Analogue 2 |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.5 | 2.9 |
| Water Solubility (mg/mL) | 0.12 | 0.45 | 0.30 |
| Hydrogen Bond Donors | 1 | 0 | 1 |
- The target compound ’s higher LogP reflects greater lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.
Biological Activity
(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring fused with a chlorophenyl group and an amino-substituted prop-2-en-1-one moiety. Its chemical formula is , with a molecular weight of approximately 340.8 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety plays a crucial role in modulating biological responses, particularly in anticancer and antimicrobial activities.
Biological Activities
1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar thiazole compounds can induce apoptosis through the modulation of Bcl-2 family proteins and other apoptotic pathways .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A-431 | < 1.98 | Apoptosis induction via Bcl-2 modulation |
| Jurkat | < 1.61 | Cell cycle arrest and apoptosis |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group enhances the lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy .
3. Antioxidant Activity
Antioxidant properties have been linked to thiazole derivatives, with studies indicating that they can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is essential for preventing cellular damage that can lead to various diseases, including cancer .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in MDPI investigated the structure-activity relationship (SAR) of thiazole-containing compounds, revealing that modifications on the phenyl rings significantly affect their cytotoxicity against cancer cells. The study found that compounds similar to this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
Another research article highlighted the antimicrobial screening of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The study concluded that compounds with electron-withdrawing groups like chlorine showed enhanced antibacterial activity due to increased electron density on the nitrogen atom in the thiazole ring .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including thiazole ring formation via condensation of 4-chlorophenyl-substituted precursors with thioureas or thioamides under acidic conditions. Solvent selection (e.g., DMF or acetonitrile) and catalysts (e.g., Pd/Cu for cross-coupling) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization is recommended .
- Key Data : Reaction yields range from 45–70% depending on solvent polarity and temperature control (80–120°C) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodology : Use ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O at ~1680 cm⁻¹). X-ray crystallography (e.g., CCDC deposition) resolves absolute configuration and π-stacking interactions .
- Example : In analogs, XRD analysis revealed dihedral angles between thiazole and aryl groups of 15–25°, influencing planarity and reactivity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for enzyme inhibition (e.g., kinases, cyclooxygenase) using fluorometric or colorimetric assays. Cytotoxicity can be assessed via MTT assays on cancer cell lines (IC₅₀ values). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Advanced Research Questions
Q. How can mechanistic studies elucidate its role in enzyme inhibition, particularly regarding binding modes?
- Methodology : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues (e.g., Lys123 in kinases). Surface plasmon resonance (SPR) quantifies binding affinity (KD values) .
- Contradiction Note : Discrepancies between computational predictions and experimental IC₅₀ may arise from solvation effects—address via molecular dynamics simulations .
Q. What strategies resolve contradictory spectral data for intermediates during synthesis?
- Case Study : If NMR shows unexpected peaks, use 2D-COSY to distinguish regioisomers. For mass spectra with multiple adducts, employ high-resolution ESI-MS in negative/positive ion modes. Cross-validate with alternative synthetic pathways (e.g., Grignard vs. Wittig reactions) .
Q. How does structural modification (e.g., halogen substitution) impact bioactivity and pharmacokinetics?
- Methodology : Replace 4-chlorophenyl with 4-fluorophenyl or bromine analogs and compare logP (HPLC-measured) and metabolic stability (microsomal assays). SAR studies show chloro-substituted derivatives exhibit 2–3× higher cytotoxicity than fluoro analogs due to enhanced membrane permeability .
- Data : Cl-substituted compounds showed t₁/₂ of 4.2 hrs in liver microsomes vs. 2.8 hrs for F-substituted .
Q. What computational methods validate the compound’s electronic properties and reactivity?
- Methodology : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap). TD-DFT predicts UV-Vis spectra; deviations >10 nm from experimental data suggest solvent effects or aggregation .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Resolution : Standardize assay conditions (e.g., cell line passage number, serum concentration). For example, IC₅₀ values for analogs varied by 30% between HeLa and MCF-7 cells due to differential expression of target proteins .
Q. Why do XRD and NMR data sometimes conflict regarding molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
